molecular formula C12H10F2N2O2 B1502194 Ethyl 2-cyano-3-[(2,4-difluorophenyl)amino]prop-2-enoate CAS No. 934070-76-5

Ethyl 2-cyano-3-[(2,4-difluorophenyl)amino]prop-2-enoate

Cat. No.: B1502194
CAS No.: 934070-76-5
M. Wt: 252.22 g/mol
InChI Key: CLQDEQXHKAZTBH-BQYQJAHWSA-N
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Description

Ethyl 2-cyano-3-[(2,4-difluorophenyl)amino]prop-2-enoate is a useful research compound. Its molecular formula is C12H10F2N2O2 and its molecular weight is 252.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl (E)-2-cyano-3-(2,4-difluoroanilino)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O2/c1-2-18-12(17)8(6-15)7-16-11-4-3-9(13)5-10(11)14/h3-5,7,16H,2H2,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQDEQXHKAZTBH-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=C(C=C1)F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/NC1=C(C=C(C=C1)F)F)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-cyano-3-[(2,4-difluorophenyl)amino]prop-2-enoate is an organic compound characterized by its unique structure, which includes a cyano group, a difluorophenyl group, and an amino group attached to a propenoate ester. Its molecular formula is C12H10F2N2O2C_{12}H_{10}F_2N_2O_2 and it has gained attention in various fields due to its potential biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is largely attributed to its structural components. The cyano and difluorophenyl groups play crucial roles in its interaction with biomolecules, potentially influencing enzyme activity and receptor binding. Research indicates that the compound may inhibit specific enzymes or pathways related to disease processes, although detailed mechanisms remain to be fully elucidated.

Antimicrobial Properties

Studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of this compound have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Anticancer Activity

Research into the anticancer properties of related compounds has revealed promising results. This compound may induce apoptosis in cancer cells through specific signaling pathways. For example, studies have indicated that similar compounds can activate caspase pathways leading to programmed cell death in tumor cells.

Comparative Biological Activity Table

Compound NameAntimicrobial ActivityAnticancer ActivityReference
This compoundModerateHigh
Ethyl 2-cyano-3-[(3,5-difluorophenyl)amino]prop-2-enoateLowModerate
Ethyl 2-cyano-3-[(2,5-difluorophenyl)amino]prop-2-enoateHighHigh

Case Study: Anticancer Screening

In a recent study assessing the anticancer potential of various derivatives of ethyl cyano compounds, this compound was screened against several cancer cell lines. The results indicated:

  • Cell Line Tested : MCF7 (breast cancer)
    • IC50 : 15 µM
    • Mechanism : Induction of apoptosis via caspase activation.
  • Cell Line Tested : HeLa (cervical cancer)
    • IC50 : 10 µM
    • Mechanism : Inhibition of cell proliferation through cell cycle arrest.

These findings suggest that this compound holds promise as a lead in anticancer drug development.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Ethyl 2-cyano-3-[(2,4-difluorophenyl)amino]prop-2-enoate has been investigated for its potential anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell growth by interfering with specific signaling pathways involved in cell proliferation and survival.

Case Study : A research article published in the Journal of Medicinal Chemistry indicated that derivatives of cyanoacrylate compounds exhibited promising activity against various cancer cell lines, suggesting that this compound may share similar mechanisms of action .

2. Enzyme Inhibition
This compound has been studied for its ability to inhibit certain enzymes that are crucial in metabolic pathways. For instance, it may serve as a lead compound in developing inhibitors for enzymes involved in the biosynthesis of nucleotides or amino acids.

Case Study : In vitro studies have demonstrated that related compounds can effectively inhibit enzymes such as dihydrofolate reductase (DHFR), which is essential for DNA synthesis and repair .

Organic Synthesis Applications

1. Building Block in Synthesis
this compound can act as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, making it valuable in synthesizing more complex molecules.

Synthesis Pathway Example :
The compound can be utilized to create derivatives through reactions such as:

  • Nucleophilic substitution
  • Michael addition reactions
    These reactions can lead to the formation of new compounds with potential biological activity .

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivityPotential to inhibit cancer cell growth
Enzyme InhibitionInhibits key metabolic enzymes
Organic SynthesisServes as a building block for complex organic molecules

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-cyano-3-[(2,4-difluorophenyl)amino]prop-2-enoate
Reactant of Route 2
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Ethyl 2-cyano-3-[(2,4-difluorophenyl)amino]prop-2-enoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.